molecular formula C16H11ClFNO2 B6606029 4-(2-chloro-3-methoxyphenoxy)-8-fluoroquinoline CAS No. 1639125-10-2

4-(2-chloro-3-methoxyphenoxy)-8-fluoroquinoline

Cat. No. B6606029
CAS RN: 1639125-10-2
M. Wt: 303.71 g/mol
InChI Key: WGOOUPSCXAMIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline is a fluoroquinoline compound with a wide range of applications in the scientific research field. It is a synthetic compound with a high degree of solubility in both water and organic solvents. This compound has been studied extensively in the past few decades, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments. In

Scientific Research Applications

4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as 2-chloro-3-methoxy-8-fluorobenzene and 4-chloro-3-methoxy-8-fluorobenzene. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and antifungal agents. In addition, this compound has been used in the study of the mechanism of action of certain drugs, such as the antifungal agent fluconazole.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as the enzyme β-lactamase. This enzyme is responsible for the breakdown of certain antibiotics, such as penicillin, and thus the inhibition of this enzyme could lead to an increase in the effectiveness of antibiotics. In addition, this compound may also act as an inhibitor of certain bacterial proteins, such as the protein OmpF, which is responsible for the transport of certain molecules across the bacterial cell membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline are not yet fully understood. However, some studies have suggested that this compound may have an antimicrobial effect, as well as an anti-inflammatory effect. In addition, this compound may also have an effect on the metabolism of certain drugs, such as the antifungal agent fluconazole.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline in laboratory experiments is that it is a relatively inexpensive and easy to synthesize compound. In addition, this compound is highly soluble in both water and organic solvents, making it ideal for use in a wide range of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not stable in the presence of light and heat, and therefore must be stored in a dark and cool environment. In addition, this compound is not very soluble in polar solvents, such as ethanol, and therefore must be used in non-polar solvents.

Future Directions

There are a number of potential future directions for 4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline research. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. In addition, further research could be conducted to explore the potential applications of this compound in the synthesis of other compounds, such as pharmaceuticals and other drugs. Finally, further research could be conducted to explore the potential use of this compound in the development of new drugs and drug delivery systems.

Synthesis Methods

4-(2-Chloro-3-methoxyphenoxy)-8-fluoroquinoline can be synthesized in a variety of ways. One method involves the reaction of 2-chloro-3-methoxyphenol with 8-fluoroquinolone in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product. Another method of synthesis involves the reaction of 2-chloro-3-methoxybenzaldehyde and 8-fluoroquinoline in the presence of a base such as potassium carbonate. This reaction also results in the formation of the desired product.

properties

IUPAC Name

4-(2-chloro-3-methoxyphenoxy)-8-fluoroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO2/c1-20-13-6-3-7-14(15(13)17)21-12-8-9-19-16-10(12)4-2-5-11(16)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOOUPSCXAMIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC2=C3C=CC=C(C3=NC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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